molecular formula C19H24N2O4S B4392164 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide

2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide

Cat. No.: B4392164
M. Wt: 376.5 g/mol
InChI Key: DSAWBLGTPGISDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide, also known as Ipragliflozin, is a drug belonging to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is used for the treatment of type 2 diabetes mellitus, which is a chronic metabolic disorder characterized by high blood glucose levels due to insulin resistance or deficiency.

Mechanism of Action

The mechanism of action of 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamiden involves the inhibition of the SGLT2 transporter, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamiden increases the excretion of glucose in the urine, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamiden has been shown to have several biochemical and physiological effects in the body. It reduces blood glucose levels, improves insulin sensitivity, and reduces body weight. It also has beneficial effects on blood pressure and lipid metabolism.

Advantages and Limitations for Lab Experiments

2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamiden has several advantages for lab experiments, including its specificity for the SGLT2 transporter and its ability to reduce blood glucose levels. However, it also has limitations, such as its potential for off-target effects and the need for careful monitoring of blood glucose levels.

Future Directions

There are several future directions for research on 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamiden. These include investigating its potential for use in combination with other drugs for the treatment of type 2 diabetes mellitus, exploring its effects on cardiovascular outcomes, and studying its potential for use in other metabolic disorders. Additionally, further research is needed to fully understand the long-term safety and efficacy of 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamiden.

Scientific Research Applications

2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamiden has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. It works by inhibiting the SGLT2 transporter in the kidneys, which reduces the reabsorption of glucose and increases its excretion in the urine. This leads to a decrease in blood glucose levels and improved glycemic control.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-13(2)21-26(23,24)16-9-10-18(15(4)11-16)25-12-19(22)20-17-8-6-5-7-14(17)3/h5-11,13,21H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAWBLGTPGISDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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